3-(2-Methoxyethyl)piperidine
Description
3-(2-Methoxyethyl)piperidine is a piperidine derivative with a methoxyethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C8H17NO, and it is recognized for its versatile applications in pharmaceutical and organic synthesis.
Properties
IUPAC Name |
3-(2-methoxyethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-6-4-8-3-2-5-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNAVBVNYPZZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-83-9 | |
| Record name | 3-(2-methoxyethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)piperidine typically involves the reaction of piperidine with 2-methoxyethanol. One common method is to react piperidine with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
3-(2-Methoxyethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physical Properties
- Synonyms: 2-(2-Methoxyethyl)piperidine, 3-Methoxypiperidine hydrochloride (CAS 688809-94-1) .
- Melting Point : 108–112°C (hydrochloride salt) .
- Boiling Point : 189.9°C at 760 mmHg (free base) .
- Density : 0.879 g/cm³ .
- Molecular Weight : 143.23 g/mol (free base).
The compound is synthesized via methods such as Mitsunobu reactions or alkylation of piperidine precursors, as seen in related piperidine derivatives .
Comparison with Structurally Similar Piperidine Derivatives
Structural Analogues and Substituent Variations
The table below compares 3-(2-Methoxyethyl)piperidine with structurally related compounds:
Key Observations :
- Chain Length and Polarity : Increasing the substituent chain length (e.g., methoxypropyl vs. methoxyethyl) increases molecular weight and hydrophobicity (logP ~0.6 for methoxyethoxyethyl derivatives) .
Biological Activity
3-(2-Methoxyethyl)piperidine, also known as this compound hydrochloride, is a compound with significant biological activities that warrant detailed examination. This compound belongs to the piperidine class and is characterized by its unique substitution pattern, which influences its pharmacological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₈ClNO
- Molecular Weight : Approximately 179.69 g/mol
- Appearance : White crystalline solid, soluble in water
The structure of this compound features a piperidine ring with a methoxyethyl group at the 3-position. This configuration is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine with 2-methoxyethyl chloride in the presence of a catalyst, followed by conversion to its hydrochloride salt using hydrochloric acid. This method ensures high purity and yield of the compound.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Enzyme Inhibition :
- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Studies show that this compound can inhibit these enzymes, which are critical in the nervous system. This inhibition is relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
-
Ion Channel Modulation :
- The compound has been investigated for its ability to modulate ion channel activity, impacting cellular processes essential for nervous system function.
- Antimicrobial Properties :
- Cell Cycle and Apoptosis Induction :
Table 1: Summary of Biological Activities
Case Study: Antifungal Activity Against Candida auris
A study synthesized piperidine-based derivatives and tested their antifungal efficacy against Candida auris. The results indicated that several derivatives exhibited significant antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL. These compounds disrupted the plasma membrane integrity of C. auris, leading to cell death through apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
